molecular formula C13H18FNO B1328468 4-{[(3-Fluorobenzyl)oxy]methyl}piperidine CAS No. 946725-20-8

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine

Cat. No. B1328468
CAS RN: 946725-20-8
M. Wt: 223.29 g/mol
InChI Key: VRKGBKBAFZCMPO-UHFFFAOYSA-N
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Description

“4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” can be represented by the SMILES string: C1CNCCC1COCC2=CC(=CC=C2)F . This indicates that the compound contains a piperidine ring (C1CNCCC1), a fluorobenzyl group (FCC=CC=C2), and an oxymethyl group (COCC), which connects the two.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” include a molecular weight of 223.29 and a molecular formula of C13H18FNO . More specific properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Radioligands for In Vivo Studies : An analog of donepezil, 4-FDP, was synthesized for potential in vivo studies of acetylcholinesterase, though it showed nonspecific distribution in brain regions in mice, indicating it may not be suitable for this purpose (Lee et al., 2000).

Chemical Synthesis and Structural Analysis

  • Synthesis of Piperidine Derivatives : A method for synthesizing 3-(4-fluorobenzyl)-8-hydroxy-tetrahydrochromeno[3,4-c]pyridin-5-one was developed, with structures confirmed via various analytical techniques (Duan-zhi, 2005).
  • Preparation of Isotopomers : Isotopomers of 4-(4-fluorobenzyl)piperidine were prepared through Grignard reaction and catalytic H/D exchange, offering insights for further chemical studies (Proszenyák et al., 2005).

Biological and Pharmacological Studies

  • Evaluation in Neuropharmacology : Specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety were developed for studying NR2B NMDA receptors, though they demonstrated limitations in brain penetration (Labas et al., 2011).
  • Preclinical Pharmacology of NMDA Receptor Antagonists : The compound CERC‐301, which includes a 4-methylbenzyl piperidine derivative, was characterized for its potential in treating major depressive disorder, showing high-binding affinity and efficacy in preclinical models (Garner et al., 2015).

Industrial and Synthetic Applications

  • Catalytic Hydrogenation in Pharmaceutical Synthesis : The hydrogenation of 4-(4-fluorobenzyl)pyridine to produce an important pharmaceutical intermediate was studied, with the best results using a rhodium on carbon catalyst (Proszenyák et al., 2004).

Corrosion Inhibition Studies

  • Corrosion Inhibition by Piperidine Derivatives : The inhibition efficiencies of various piperidine derivatives on iron corrosion were investigated using quantum chemical calculations and molecular dynamics simulations, providing insights into their potential industrial applications (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of “4-{[(3-Fluorobenzyl)oxy]methyl}piperidine” is not specified in the sources I found. Its use in proteomics research suggests that it may interact with proteins in some way .

properties

IUPAC Name

4-[(3-fluorophenyl)methoxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-3-1-2-12(8-13)10-16-9-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKGBKBAFZCMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649875
Record name 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Fluorobenzyl)oxy]methyl}piperidine

CAS RN

946725-20-8
Record name 4-{[(3-Fluorophenyl)methoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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